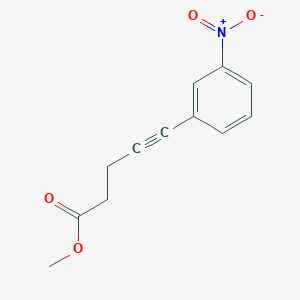![molecular formula C9H16O4 B13888428 [9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol is a unique organic compound characterized by its spirocyclic structure. This compound features a dioxaspiro nonane ring system with hydroxymethyl groups attached, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol typically involves multi-step organic reactions. One common method includes the reaction of a suitable diol with formaldehyde under acidic or basic conditions to form the spirocyclic ring. The hydroxymethyl groups are then introduced through subsequent reactions involving hydroxylation or other functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to primary alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while reduction typically produces alcohols.
Aplicaciones Científicas De Investigación
[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of [9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl groups can form hydrogen bonds with active sites, influencing the compound’s biological activity. The spirocyclic structure may also play a role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
1,4-dioxaspiro[4.4]nonane: Lacks the hydroxymethyl groups, making it less reactive in certain chemical reactions.
Trifluorotoluene: Although structurally different, it shares some chemical properties such as reactivity with nucleophiles.
Uniqueness
[9-(Hydroxymethyl)-1,4-dioxaspiro[44]nonan-6-yl]methanol’s unique combination of a spirocyclic ring and hydroxymethyl groups sets it apart from similar compounds
Propiedades
Fórmula molecular |
C9H16O4 |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
[9-(hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol |
InChI |
InChI=1S/C9H16O4/c10-5-7-1-2-8(6-11)9(7)12-3-4-13-9/h7-8,10-11H,1-6H2 |
Clave InChI |
WJHVISCCHZWZNV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2(C1CO)OCCO2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


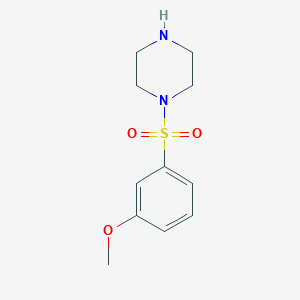
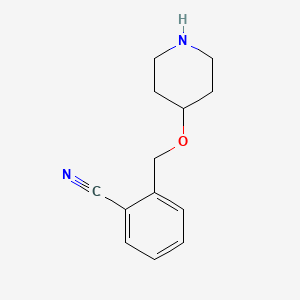
![2-[(3S)-1-methyl-2-oxopyrrolidin-3-yl]isoindole-1,3-dione](/img/structure/B13888358.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one](/img/structure/B13888359.png)
![4-[2-(Tert-butoxy)ethyl]aniline](/img/structure/B13888366.png)

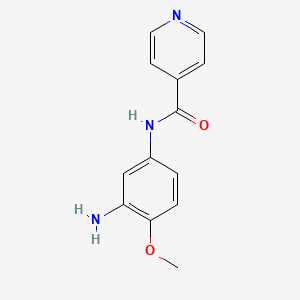


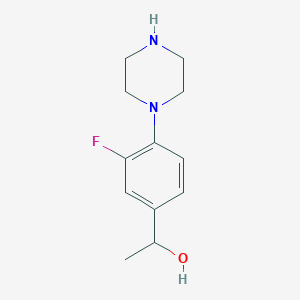

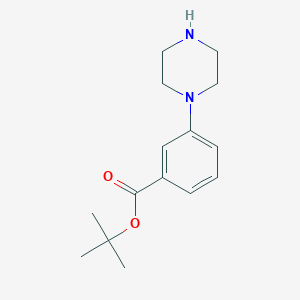
![6-Bromo-2-(methylthio)thiazolo[4,5-b]pyridine-5-carbaldehyde](/img/structure/B13888399.png)
